

An In-depth Technical Guide to 2-Fluoroisonicotinaldehyde: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoroisonicotinaldehyde**

Cat. No.: **B111655**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroisonicotinaldehyde, also known as 2-fluoropyridine-4-carboxaldehyde, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can substantially alter the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of **2-Fluoroisonicotinaldehyde**.

Core Physical and Chemical Properties

The key physical and chemical properties of **2-Fluoroisonicotinaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₆ H ₄ FNO	[3]
Molecular Weight	125.10 g/mol	[3]
CAS Number	131747-69-8	[3]
Appearance	Liquid	
Density	1.257 g/mL at 25 °C	
Boiling Point	357-403 °C (decomposition)	
Flash Point	86.11 °C (187.0 °F)	[4]
Refractive Index	n _{20/D} 1.512	
IUPAC Name	2-fluoropyridine-4-carbaldehyde	[3]
Synonyms	2-Fluoroisonicotinaldehyde, 2-Fluoropyridine-4-carboxaldehyde, 2-Fluoro-4-formylpyridine	[3]

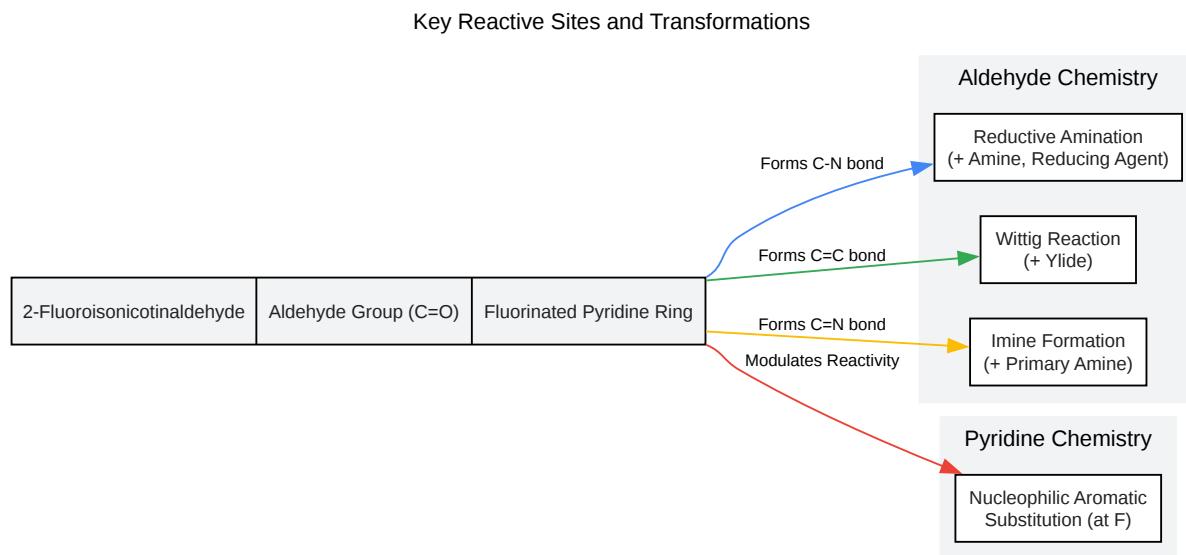
Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of **2-Fluoroisonicotinaldehyde**.

Infrared (IR) Spectroscopy

The IR spectrum of an aldehyde is characterized by a strong carbonyl (C=O) stretching vibration. For **2-Fluoroisonicotinaldehyde**, this peak is expected in the range of 1685-1715 cm⁻¹.^[5] The presence of the aromatic pyridine ring will likely show C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Additionally, a characteristic C-H stretch of the aldehyde group may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.^[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy


- ^1H NMR: The proton spectrum will exhibit distinct signals. The aldehydic proton is highly deshielded and will appear as a singlet or a finely coupled multiplet in the downfield region, typically between 9-10 ppm.[6] The protons on the pyridine ring will appear in the aromatic region (typically 7-9 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and aldehyde groups.
- ^{13}C NMR: The carbon spectrum is a key indicator of the molecular structure. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 190-215 ppm.[5] The carbon atoms of the pyridine ring will appear in the aromatic region, with the carbon atom bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Reactivity and Applications in Drug Discovery

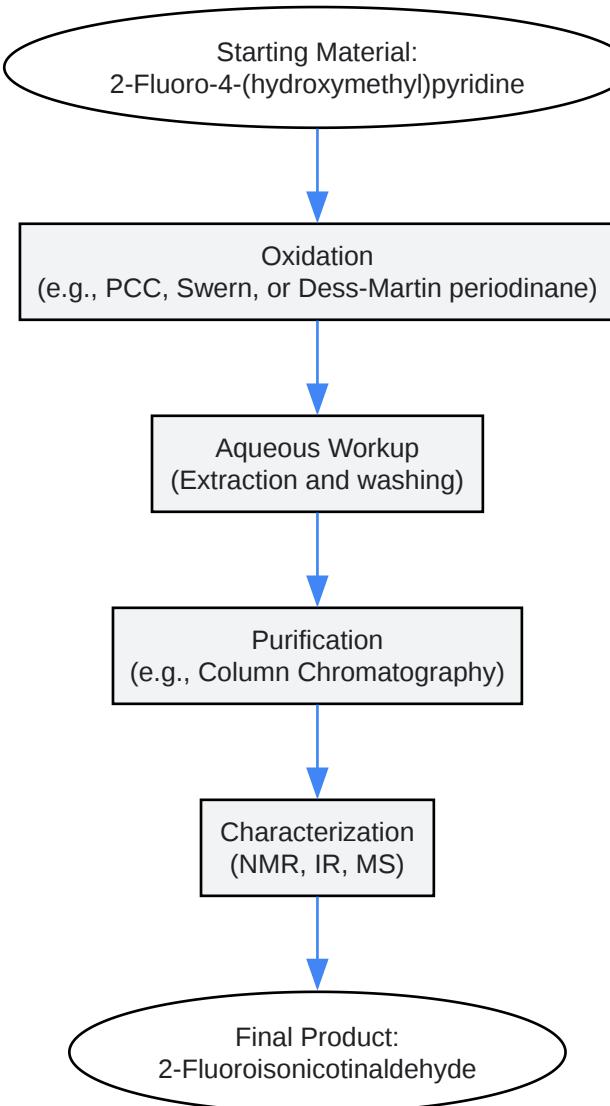
The chemical reactivity of **2-Fluoroisonicotinaldehyde** is dominated by the aldehyde functional group and the fluorinated pyridine core.

- Aldehyde Reactivity: The aldehyde group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes.[7][8] This allows for the straightforward introduction of diverse functionalities and the construction of larger, more complex molecular scaffolds.
- Fluorinated Pyridine Core: The fluorine atom at the 2-position of the pyridine ring enhances the molecule's stability and modulates its electronic properties. Fluorine's high electronegativity can influence the pK_a of the pyridine nitrogen and affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding.[1][9]

These properties make **2-Fluoroisonicotinaldehyde** a valuable starting material in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

[Click to download full resolution via product page](#)

Caption: Key reactive sites and transformations of **2-Fluoroisonicotinaldehyde**.


Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-Fluoroisonicotinaldehyde** are proprietary to chemical suppliers, a general synthetic approach can be outlined. The characterization would follow standard analytical procedures.

General Synthesis Workflow

A plausible synthetic route involves the oxidation of the corresponding alcohol, 2-fluoro-4-(hydroxymethyl)pyridine.

General Synthesis of 2-Fluoroisonicotinaldehyde

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Fluoroisonicotinaldehyde**.

Methodology:

- **Oxidation:** The starting alcohol, 2-fluoro-4-(hydroxymethyl)pyridine, is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). An oxidizing agent such as pyridinium chlorochromate (PCC), or conditions for a Swern or Dess-Martin oxidation, is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- **Workup:** The reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure.
- **Purification:** The crude aldehyde is purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- **Characterization:** The structure and purity of the final product are confirmed by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, comparing the data to established literature values.

Safety and Handling

2-Fluoroisonicotinaldehyde is a chemical that requires careful handling in a laboratory setting.

- **GHS Hazard Statements:** It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[\[3\]](#)
- **Precautionary Measures:**
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[10\]](#)[\[11\]](#)
 - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[\[10\]](#)
 - Wash hands thoroughly after handling.[\[12\]](#)
 - Store in a tightly closed container in a cool, dry place.

In case of exposure, follow standard first-aid measures and seek medical attention.[\[11\]](#)[\[12\]](#)

Conclusion

2-Fluoroisonicotinaldehyde is a key building block in modern medicinal chemistry, offering a unique combination of reactivity and physicochemical properties conferred by its fluorinated pyridine structure. Its utility in constructing complex molecules makes it a valuable tool for drug

discovery and development professionals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe use in research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Fluoroisonicotinaldehyde | C₆H₄FNO | CID 2762990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoropyridine-4-carboxaldehyde 97 131747-69-8 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 7. chemshuttle.com [chemshuttle.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoroisonicotinaldehyde: Properties, Protocols, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111655#2-fluoroisonicotinaldehyde-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com